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Compound of Interest

4-chloro-1H-indazole-6-carboxylic
Compound Name:

acid

cat. No.: B1360829

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-1H-indazole-6-
carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This
document details its chemical and physical properties, provides hypothetical experimental
protocols for its synthesis and analysis, and explores its potential applications in drug
development, particularly as a scaffold for kinase inhibitors.

Core Quantitative Data

A summary of the key quantitative data for 4-chloro-1H-indazole-6-carboxylic acid is
presented below. These values are crucial for researchers engaged in computational modeling,
analytical method development, and formulation studies.
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Property Value Source
Molecular Formula CsHsCIN20:2 PubChem[1]
Molecular Weight 196.59 g/mol PubChem[1]

4-chloro-1H-indazole-6-
IUPAC Name ] ] PubChem[1]
carboxylic acid

CAS Number 885523-25-1 PubChem[1]
, C1=C(C=C(C2=C1NN=C2)Cl)
Canonical SMILES PubChem[1]
C(=0)0O
Computed XLogP3 1.7 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor
4 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]
Exact Mass 196.003955 g/mol PubChem[1]
Formal Charge 0 PubChem[1]

Experimental Protocols

The following sections outline detailed, representative methodologies for the synthesis and
analysis of 4-chloro-1H-indazole-6-carboxylic acid. These protocols are based on
established chemical principles and published procedures for analogous compounds.

Synthesis of 4-chloro-1H-indazole-6-carboxylic acid

The synthesis of 4-chloro-1H-indazole-6-carboxylic acid can be envisioned as a two-step
process, beginning with the formation of the 4-chloro-1H-indazole core, followed by a
regioselective carboxylation.

Step 1: Synthesis of 4-chloro-1H-indazole

This procedure is adapted from a known synthesis of 4-chloro-1H-indazole.[2]
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o Materials: 3-chloro-2-methylaniline, potassium acetate, acetic anhydride, chloroform,
isopentyl nitrite, lithium hydroxide, tetrahydrofuran (THF), ethyl acetate, anhydrous
magnesium sulfate, deionized water.

e Procedure:

o To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in
chloroform at 0 °C, slowly add acetic anhydride (3.0 eq).

o Allow the reaction mixture to warm to room temperature and stir for 1 hour.

o Heat the mixture to 60 °C and add isopentyl nitrite (2.0 eq). Maintain the temperature and
stir overnight.

o Cool the reaction mixture, add water and THF, and then cool to 0 °C.
o Add lithium hydroxide (7.0 eq) and stir at O °C for 3 hours to hydrolyze the N-acetyl group.
o Perform an aqueous workup by adding water and extracting the product with ethyl acetate.

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield 4-chloro-1H-indazole.

o The product can be purified by recrystallization or column chromatography.
Step 2: Carboxylation of 4-chloro-1H-indazole

This hypothetical protocol employs a Kolbe-Schmitt-type reaction, a common method for the
carboxylation of aromatic compounds. The regioselectivity for the 6-position is directed by the
existing substituents.

o Materials: 4-chloro-1H-indazole, sodium hydride, carbon dioxide (solid or gas), anhydrous
and inert solvent (e.g., N,N-dimethylformamide - DMF), hydrochloric acid.

e Procedure:

o In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-
chloro-1H-indazole (1.0 eq) in anhydrous DMF.
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o Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise, allowing for the
evolution of hydrogen gas.

o After the addition is complete, allow the mixture to stir at room temperature for 30 minutes
to ensure complete formation of the indazolide anion.

o Introduce a stream of dry carbon dioxide gas into the reaction mixture, or add crushed dry
ice, while maintaining the temperature below 20 °C.

o Allow the reaction to proceed for several hours or until TLC analysis indicates the
consumption of the starting material.

o Quench the reaction by the slow addition of water.

o Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate
the carboxylic acid.

o Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield
crude 4-chloro-1H-indazole-6-carboxylic acid.

o Further purification can be achieved by recrystallization from a suitable solvent system
(e.g., ethanol/water).

Analytical Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product should
be confirmed by *H and 3C NMR spectroscopy. The proton NMR spectrum is expected to
show distinct aromatic proton signals, with the carboxylic acid proton appearing as a broad
singlet at a downfield chemical shift.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the molecular weight and elemental composition of the compound.

o High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound
can be assessed using reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of
acetonitrile and water with 0.1% trifluoroacetic acid) and UV detection.
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Applications in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a
variety of pharmacologically active agents.[3] Indazole derivatives are particularly prominent as
inhibitors of protein kinases, which are critical targets in oncology.[4]

Role as a Kinase Inhibitor Scaffold

4-chloro-1H-indazole-6-carboxylic acid serves as a valuable building block for the synthesis
of more complex molecules designed to inhibit specific kinases. The indazole core can act as a
bioisostere for other aromatic systems, such as indole or benzimidazole, and can form key
hydrogen bonding interactions with the hinge region of the kinase active site. The chloro and
carboxylic acid substituents provide handles for further chemical modification to optimize
potency, selectivity, and pharmacokinetic properties.

The PI3K/AktImTOR Signaling Pathway

A significant number of indazole-containing compounds have been developed as inhibitors of
the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] This pathway is a central
regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a
hallmark of many cancers.[8] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt,
and mTOR, are of great interest for cancer therapy.

The diagram below illustrates the central role of the PISK/Akt/mTOR pathway in cancer and
highlights the points of inhibition by targeted therapies. 4-chloro-1H-indazole-6-carboxylic
acid can be a starting point for the synthesis of inhibitors that target kinases within this
pathway.
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PI3K/AKt/mTOR Signaling Pathway in Cancer
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Experimental Workflow for Kinase Inhibitor
Screening

The development of a kinase inhibitor from a scaffold like 4-chloro-1H-indazole-6-carboxylic
acid involves a systematic workflow. This process begins with the synthesis of a library of
derivatives, followed by biochemical and cell-based assays to identify potent and selective

compounds.
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Kinase Inhibitor Development Workflow
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Conclusion

4-chloro-1H-indazole-6-carboxylic acid represents a versatile and valuable scaffold for the
development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its
chemical tractability allows for the generation of diverse chemical libraries, and its inherent
structural features are well-suited for interaction with kinase active sites. The information
provided in this technical guide serves as a foundational resource for researchers aiming to
leverage the potential of this compound in their drug discovery and development endeavors.
Further experimental validation of the outlined protocols and exploration of its biological
activities are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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